

An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Tert-butyl)-4-iodobenzene

Cat. No.: B1267037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(tert-butyl)-4-iodobenzene** (also known as 4-iodo-tert-butylbenzene). This valuable intermediate is widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique structural features and reactivity.[\[1\]](#)

Core Chemical Properties

1-(Tert-butyl)-4-iodobenzene is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. The presence of the bulky tert-butyl group provides steric hindrance, influencing the molecule's reactivity, while the iodo group serves as a versatile functional handle for various carbon-carbon bond-forming reactions.[\[1\]](#)

Physical and Chemical Data

A summary of the key physical and chemical properties of **1-(tert-butyl)-4-iodobenzene** is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{10}H_{13}I$	[2]
Molecular Weight	260.11 g/mol	[2]
CAS Number	35779-04-5	[2]
Appearance	Colorless to yellow liquid or solid	[3]
Density	1.4392 g/cm ³ at 14 °C	[4]
Boiling Point	258 °C	[4]
Melting Point	Not precisely defined, can be liquid at room temperature	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	
Refractive Index (n ²⁰ /D)	1.5685-1.5735	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-(tert-butyl)-4-iodobenzene**. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-(tert-butyl)-4-iodobenzene** will exhibit two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.7	Doublet	2H	Aromatic protons ortho to the iodine atom
~7.2 - 7.3	Doublet	2H	Aromatic protons meta to the iodine atom
~1.3	Singlet	9H	Protons of the tert- butyl group

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~150	Quaternary aromatic carbon attached to the tert- butyl group
~137	Aromatic CH carbons ortho to the iodine atom
~126	Aromatic CH carbons meta to the iodine atom
~92	Quaternary aromatic carbon attached to the iodine atom
~34	Quaternary carbon of the tert-butyl group
~31	Methyl carbons of the tert-butyl group

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (tert-butyl)
1600-1585, 1500-1400	Medium-Strong	Aromatic C=C stretching
~820	Strong	p-disubstituted benzene C-H out-of-plane bend
~500	Medium	C-I stretch

Mass Spectrometry

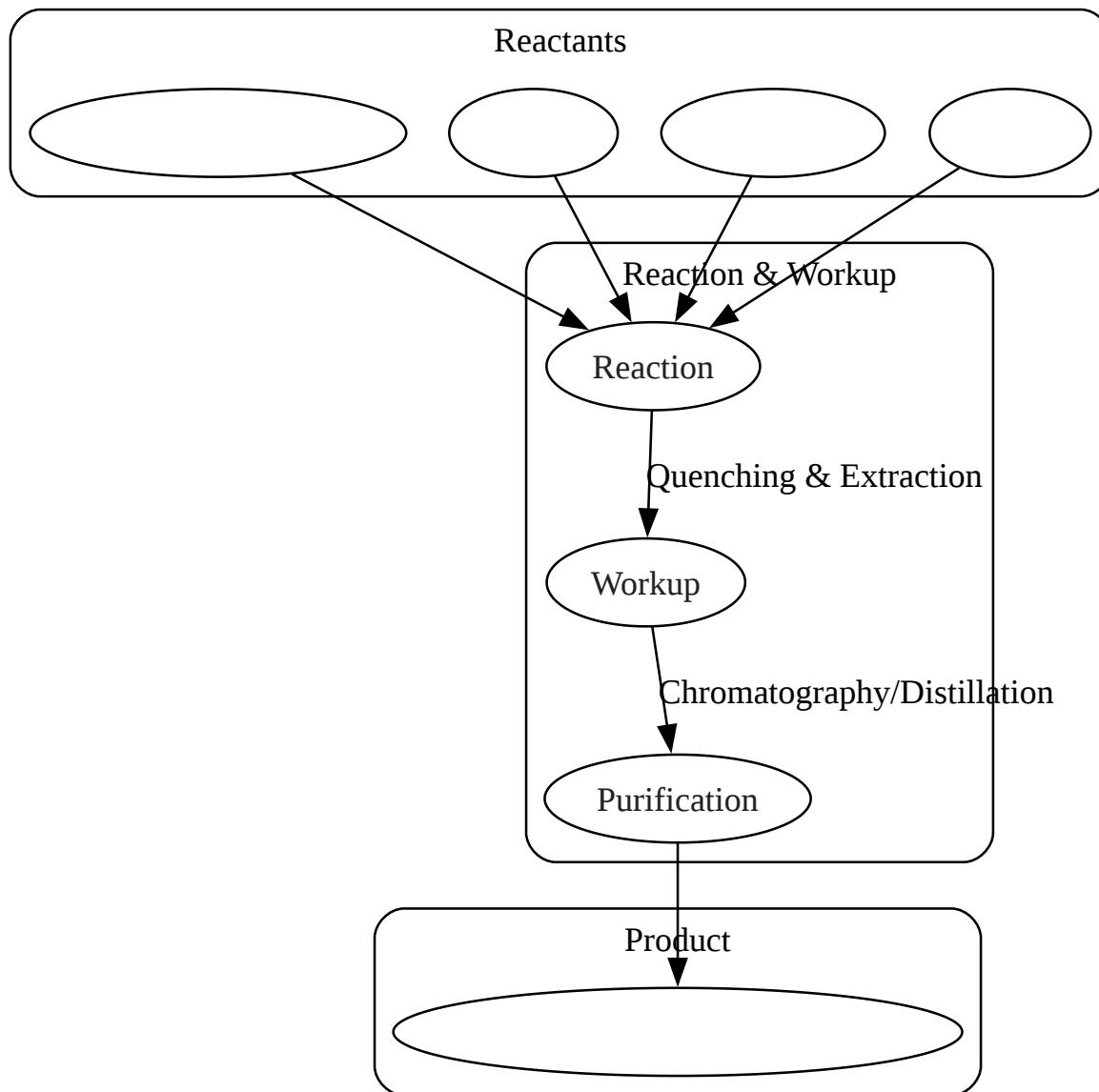
Electron ionization mass spectrometry of **1-(tert-butyl)-4-iodobenzene** will result in a molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
260	High	[M] ⁺ (Molecular ion)
245	High	[M - CH ₃] ⁺
133	Moderate	[M - I] ⁺
57	High	[C(CH ₃) ₃] ⁺

Experimental Protocols

Synthesis of **1-(Tert-butyl)-4-iodobenzene**

A common method for the synthesis of **1-(tert-butyl)-4-iodobenzene** involves the direct iodination of tert-butylbenzene. The following is a representative experimental protocol.


Materials:

- tert-Butylbenzene
- Iodine (I₂)

- m-Chloroperbenzoic acid (m-CPBA)
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (CH_2Cl_2)
- Distilled water
- Diethyl ether

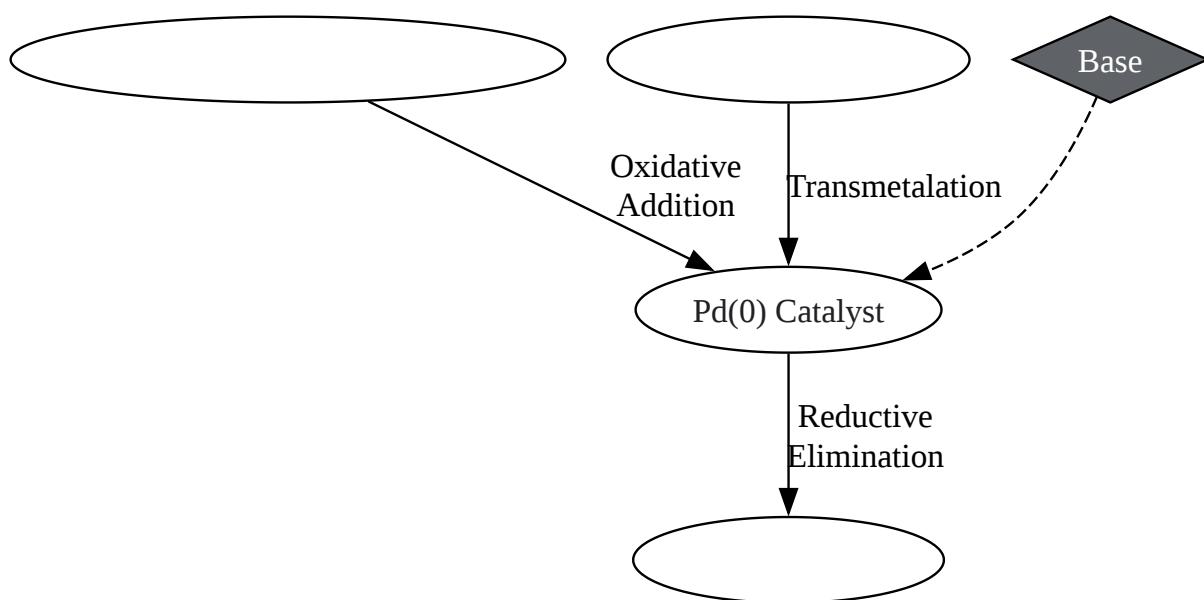
Procedure:

- In a round-bottomed flask, dissolve iodine in dichloromethane at room temperature.
- Add m-chloroperbenzoic acid to the solution and stir for 10 minutes.
- Add tert-butylbenzene to the reaction mixture.
- Cool the flask to 0 °C in an ice bath.
- Slowly add trifluoromethanesulfonic acid to the cooled mixture.
- Allow the reaction to stir at room temperature for 20 minutes.
- Transfer the reaction mixture to a separatory funnel containing distilled water.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with distilled water.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield **1-(tert-butyl)-4-iodobenzene**.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Reaction

1-(Tert-butyl)-4-iodobenzene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.


Materials:

- **1-(Tert-butyl)-4-iodobenzene**

- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Water

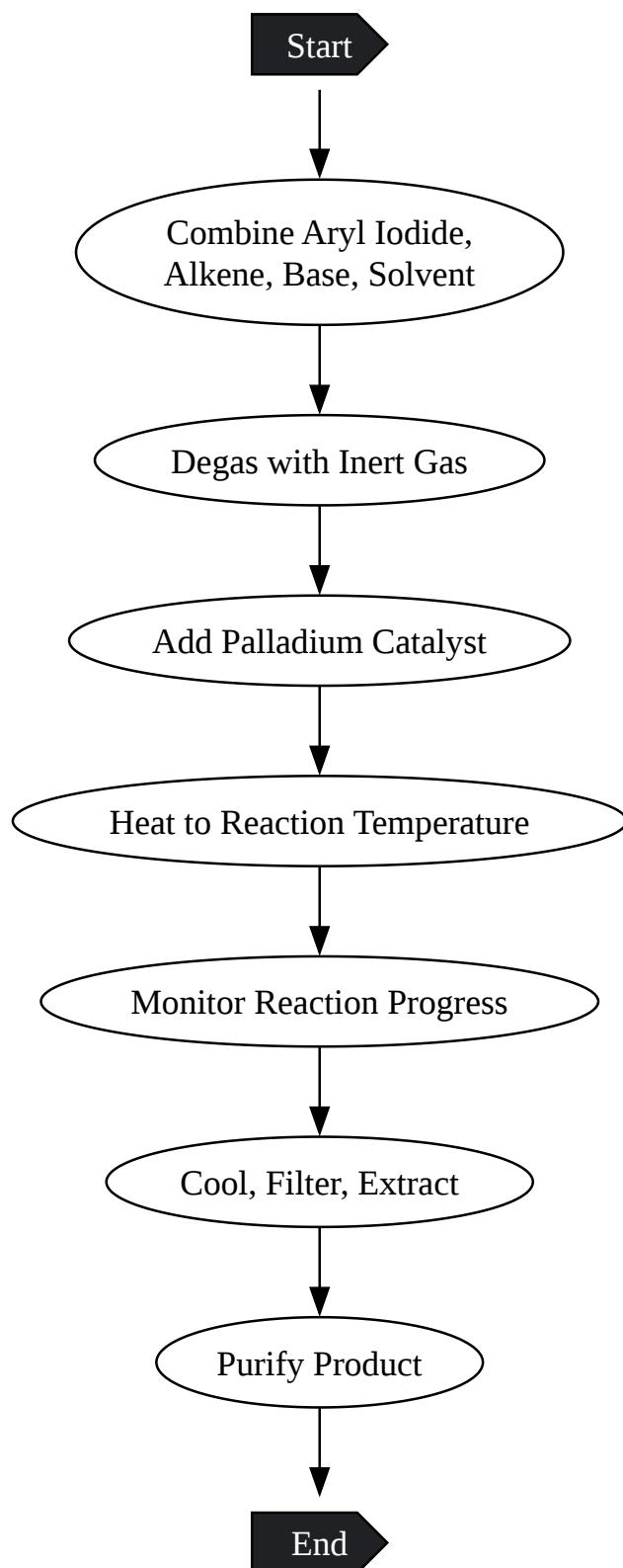
Procedure:

- To a reaction vessel, add **1-(tert-butyl)-4-iodobenzene**, the arylboronic acid, and the base.
- Add the solvent and water to the mixture.
- Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
- Add the palladium catalyst to the reaction mixture under an inert atmosphere.
- Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain the biaryl product.

[Click to download full resolution via product page](#)

Heck Coupling Reaction

The Heck reaction provides a method for the arylation of alkenes using **1-(tert-butyl)-4-iodobenzene**.


Materials:

- **1-(Tert-butyl)-4-iodobenzene**
- Alkene (e.g., methyl acrylate)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{PdCl}_2(\text{PPh}_3)_2$)
- Base (e.g., Et_3N , K_2CO_3)
- Solvent (e.g., DMF, Acetonitrile)

Procedure:

- In a reaction flask, combine **1-(tert-butyl)-4-iodobenzene**, the alkene, and the base in the chosen solvent.

- Degas the mixture with an inert gas.
- Add the palladium catalyst under an inert atmosphere.
- Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.
- After cooling, filter the reaction mixture to remove any inorganic salts.
- Dilute the filtrate with an organic solvent and wash with water.
- Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

[Click to download full resolution via product page](#)

Safety and Handling

1-(Tert-butyl)-4-iodobenzene is classified as an irritant and may cause serious eye irritation.

[2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

Conclusion

1-(Tert-butyl)-4-iodobenzene is a versatile and important building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex organic molecules with applications in medicinal chemistry and materials science. This guide provides essential data and protocols to aid researchers in the effective and safe utilization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267037#1-tert-butyl-4-iodobenzene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com